molecular formula C14H12N4O3 B4933394 N-(2,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

N-(2,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No. B4933394
M. Wt: 284.27 g/mol
InChI Key: RUUZDESPOCCARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, commonly known as DMN, is a fluorescent dye that is widely used in scientific research applications. This compound has a unique structure that makes it highly sensitive to changes in its environment, making it an excellent tool for studying a variety of biological processes.

Mechanism of Action

DMN's fluorescence properties are due to its unique structure, which allows it to absorb light at a specific wavelength and emit light at a different wavelength. This process, known as fluorescence, allows researchers to track the movement and behavior of DMN-labeled molecules in real-time.
Biochemical and Physiological Effects
DMN has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal tool for studying biological processes without interfering with them. However, it is important to note that DMN can be toxic in high concentrations, and proper precautions should be taken when handling it.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DMN is its high sensitivity to changes in its environment, which allows researchers to study biological processes in real-time. However, one limitation of DMN is that it can be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

As DMN continues to be used in scientific research, there are several potential future directions for its use. One area of interest is the development of new DMN derivatives with improved properties, such as increased sensitivity or decreased toxicity. Additionally, DMN could be used in combination with other fluorescent dyes to study complex biological processes. Finally, DMN could be used to develop new diagnostic tools or therapies for a variety of diseases.

Synthesis Methods

DMN can be synthesized using a variety of methods, including the reaction of 2,4-dimethylaniline with 4-nitro-2,1,3-benzoxadiazole in the presence of a catalyst. This method produces a high yield of pure DMN, making it the preferred method for many researchers.

Scientific Research Applications

DMN is widely used in scientific research, particularly in the fields of biochemistry and cell biology. Its fluorescence properties make it an ideal tool for studying a variety of biological processes, including protein-protein interactions, enzyme activity, and membrane dynamics.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-8-3-4-10(9(2)7-8)15-12-6-5-11-13(17-21-16-11)14(12)18(19)20/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUZDESPOCCARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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